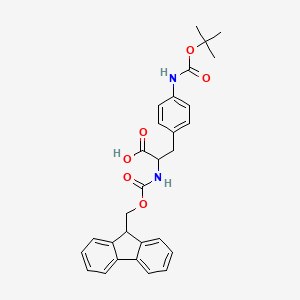

Fmoc-P(NH-boc)-L-phe-OH

Description

Contextualization within Non-Canonical Amino Acid Derivatives and Peptide Chemistry

Nα-Fmoc-para-(N-Boc-amino)-L-phenylalanine, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid, belongs to the class of non-canonical amino acids (ncAAs). nih.govmdpi.com Unlike the 20 proteinogenic amino acids that are genetically encoded, ncAAs are not naturally incorporated into proteins during translation but can be introduced into peptides and proteins through chemical synthesis. mdpi.com The defining feature of this particular compound is the phenylalanine core, modified at the para position of the phenyl ring with a Boc-protected amino group. This modification, along with the Fmoc group at the alpha-amino position, provides a versatile scaffold for chemical manipulation.

The presence of two orthogonal protecting groups, the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group and the acid-labile Boc (tert-butyloxycarbonyl) group, is central to its utility. chemimpex.comchemimpex.com This dual protection scheme allows for selective deprotection at either the alpha-amino group or the side-chain amino group, a critical capability for constructing branched peptides or for conjugating other molecules to the side chain. chemimpex.com The introduction of such modified amino acids into peptide sequences can confer unique properties, such as enhanced stability against proteolytic degradation, altered receptor binding affinities, and novel structural conformations. mdpi.com

Foundational Role in Solid-Phase Peptide Synthesis Methodologies

The primary application of Nα-Fmoc-para-(N-Boc-amino)-L-phenylalanine is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.com SPPS, a cornerstone of peptide chemistry, allows for the efficient and automated synthesis of peptides by assembling them on a solid support. nih.gov The Fmoc/tBu strategy is the most widely used method for SPPS, largely due to its milder reaction conditions compared to the older Boc-based strategy. nih.govnih.gov

In a typical Fmoc SPPS cycle, the Fmoc group of the resin-bound amino acid is removed with a mild base, usually piperidine (B6355638), to expose the free amine. nih.gov The next Fmoc-protected amino acid, such as Nα-Fmoc-para-(N-Boc-amino)-L-phenylalanine, is then activated and coupled to the free amine. This cycle is repeated to elongate the peptide chain. The Boc group on the side chain of the phenylalanine derivative remains intact during the Fmoc deprotection steps. chemimpex.com Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups, including the Boc group, are removed simultaneously, typically with a strong acid cocktail like trifluoroacetic acid (TFA). nih.gov This orthogonal protection strategy is fundamental to the successful synthesis of complex and modified peptides. iris-biotech.de

Broad Research Significance in Medicinal Chemistry and Biomaterials Science

The versatility of Nα-Fmoc-para-(N-Boc-amino)-L-phenylalanine extends beyond simple peptide elongation, making it a valuable tool in medicinal chemistry and biomaterials science. chemimpex.comchemimpex.com In medicinal chemistry, the ability to introduce a protected amino group on the side chain allows for the synthesis of peptide-based therapeutics with enhanced properties. chemimpex.com For instance, the free amine, after deprotection, can serve as an attachment point for polyethylene (B3416737) glycol (PEG) to improve a drug's pharmacokinetic profile, or for cytotoxic agents to create targeted drug-peptide conjugates. chemimpex.com It is also used in the development of bioactive peptides for applications in oncology and immunology. chemimpex.com

In the field of biomaterials, self-assembling peptides are of great interest for creating hydrogels, scaffolds for tissue engineering, and drug delivery vehicles. researchgate.netnih.gov The incorporation of non-canonical amino acids like Nα-Fmoc-para-(N-Boc-amino)-L-phenylalanine can influence the self-assembly process by introducing specific non-covalent interactions, such as hydrogen bonding and aromatic stacking. researchgate.net The Fmoc group itself is known to promote self-assembly into fibrous nanostructures. researchgate.netresearchgate.net By strategically placing this amino acid within a peptide sequence, researchers can fine-tune the mechanical and functional properties of the resulting biomaterial. chemimpex.com Its use in bioconjugation also allows for the attachment of peptides to other biomolecules or surfaces, further expanding its utility in creating functional biomaterials. chemimpex.com

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | nih.gov |

| Molecular Formula | C₂₉H₃₀N₂O₆ | nih.govchemimpex.combiosynth.com |

| Molecular Weight | 502.56 g/mol | nih.govchemimpex.combiosynth.com |

| CAS Number | 174132-31-1 | nih.govbiosynth.comchemicalbook.com |

| Appearance | White to off-white powder | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

Synonyms

| Synonym | Source |

| Fmoc-P(NH-boc)-L-phe-OH | nih.govchemicalbook.com |

| Fmoc-L-Phe(4-NHBoc)-OH | chemimpex.combiosynth.compeptide.com |

| Fmoc-4-(Boc-amino)-L-phenylalanine | nih.govchemimpex.combiosynth.com |

| (S)-Fmoc-2-amino-3-(4-Boc-aminophenyl)propionic acid | biosynth.com |

| Nα-Fmoc-4-(Boc-amino)-L-phenylalanine | peptide.com |

| Boc-L-Phe(4-NH-Fmoc)-OH | chemimpex.com |

| Boc-p-(Fmoc-amino)-L-Phe-OH | chemimpex.com |

| (S)-Boc-2-amino-3-(4-Fmoc-aminophenyl)propionoic acid | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUAOWDVYMUKPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Nα Fmoc Para N Boc Amino L Phenylalanine and Its Analogues

Chemical Synthesis of the para-Functionalized Phenylalanine Core

The initial and crucial step in the synthesis of Fmoc-P(NH-Boc)-L-Phe-OH is the selective introduction of a functional group at the para position of the phenylalanine ring. This requires careful consideration of directing effects on the aromatic ring to achieve the desired regioselectivity.

Strategies for ortho/meta/para-Selectivity in Phenylalanine Modification

Achieving regioselectivity in the functionalization of the phenylalanine phenyl ring is a significant challenge in synthetic organic chemistry. The inherent electronic properties of the amino acid side chain typically direct electrophilic aromatic substitution to the ortho and para positions. However, various strategies have been developed to control the position of substitution.

For para-substitution, the directing effect of the alkyl group of the alanine (B10760859) side chain naturally favors this position. However, to achieve high selectivity and yield, specific synthetic methods are often employed. These can include the use of directing groups or the synthesis of a pre-functionalized aromatic precursor that is then used to construct the phenylalanine structure. For instance, palladium-catalyzed cross-coupling reactions on a halogenated phenylalanine derivative can provide a route to para-functionalized products. rsc.org

Conversely, achieving meta-substitution is more challenging and often requires more complex strategies. researchgate.netrsc.org These can involve the use of directing groups that electronically disfavor the ortho and para positions or the use of multi-step synthetic sequences that build the desired substitution pattern on the aromatic ring before the introduction of the alanine side chain. researchgate.net Recent research has explored the use of transition-metal catalysis with specific ligands to direct C-H functionalization to the meta position. researchgate.net

Ortho-substitution can also be achieved through directed ortho-metalation (DoM) strategies, where a directing group on the amino acid coordinates to a metal, facilitating deprotonation and subsequent functionalization at the adjacent ortho position. acs.org The choice of strategy ultimately depends on the desired substitution pattern and the compatibility of the reaction conditions with the sensitive amino acid structure.

Introduction and Protection of the para-Amino Group (N-Boc Protection)

The introduction of an amino group at the para position of phenylalanine is a key step towards the target molecule. A common method involves the nitration of L-phenylalanine to produce para-nitro-L-phenylalanine, followed by reduction of the nitro group to an amino group.

Once the para-amino group is in place, it must be protected to prevent its reaction in subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of conditions and its orthogonal nature to the Fmoc group that will be used to protect the α-amino group. organic-chemistry.orgtotal-synthesis.com

The protection is typically achieved by reacting the para-amino-L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. highfine.comhighfine.comwikipedia.org The reaction is often carried out in a mixed solvent system, such as dioxane and water, with a base like sodium bicarbonate or sodium hydroxide (B78521) to facilitate the reaction. highfine.comhighfine.com The mechanism involves the nucleophilic attack of the para-amino group on the electrophilic carbonyl carbon of the Boc anhydride. total-synthesis.com The resulting carbamate (B1207046) is stable to the basic conditions used for Fmoc deprotection during peptide synthesis. organic-chemistry.org

Nα-Fmoc Protection Protocols and Optimization for Modified Amino Acids

With the side chain amino group protected, the next step is the protection of the α-amino group of the para-(N-Boc-amino)-L-phenylalanine. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice for solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy. nih.govchempep.com

The introduction of the Fmoc group is typically accomplished by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base. ub.edu However, these methods can sometimes lead to side reactions, such as the formation of Fmoc-dipeptides or β-alanine derivatives. nih.govub.edu To circumvent these issues, optimized protocols have been developed. One such method involves the in-situ silylation of the amino acid with a reagent like trimethylsilylchloride, followed by reaction with the Fmoc-acylating agent. nih.govresearchgate.net This intermediate silylation protects the carboxylic acid group and prevents oligomerization. nih.gov The use of oxime-based reagents for introducing the Fmoc group has also been shown to provide cleaner reactions. nih.gov The resulting Nα-Fmoc-para-(N-Boc-amino)-L-phenylalanine is a stable, crystalline solid that can be purified by standard techniques. researchgate.net

Integration into Solid-Phase Peptide Synthesis (SPPS)

Nα-Fmoc-para-(N-Boc-amino)-L-phenylalanine is designed for direct use in Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.com This methodology allows for the stepwise assembly of a peptide chain on a solid support. nih.gov

Coupling Chemistry and Reagent Selection for Fmoc-L-Phe(4-NHBoc)-OH

The incorporation of Fmoc-L-Phe(4-NHBoc)-OH into a growing peptide chain involves the activation of its carboxylic acid group to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide. A variety of coupling reagents are available for this purpose, each with its own advantages and disadvantages.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and improve efficiency. Phosphonium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective coupling reagents. rsc.org The choice of reagent can be influenced by factors such as the steric hindrance of the amino acids being coupled and the desired reaction rate. For sterically hindered couplings, more potent activators may be required. Microwave-assisted SPPS can also be employed to reduce coupling times. smolecule.com

| Reagent Class | Examples | Common Additives | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, DIC | HOBt, Oxyma | Cost-effective, but can lead to side products if used without an additive. |

| Phosphonium Salts | PyBOP, PyAOP | - | High coupling efficiency, particularly for difficult sequences. |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | - | Fast reaction rates and high efficiency. |

Polymeric Support Linker Strategies for Resin Attachment

The first amino acid of a peptide synthesized via SPPS is attached to a solid support, typically a polymeric resin, through a linker molecule. The choice of linker is critical as it determines the conditions under which the final peptide can be cleaved from the resin and influences the C-terminal functionality of the peptide.

For the synthesis of peptides with a C-terminal carboxylic acid, acid-labile linkers are commonly used. The Wang resin and the 2-chlorotrityl chloride (2-CTC) resin are two of the most widely used supports for Fmoc-SPPS. cmu.edu The Wang resin requires treatment with a strong acid, such as trifluoroacetic acid (TFA), for cleavage, which also removes the Boc protecting group from the para-amino functionality of the phenylalanine derivative. thermofisher.com

The 2-CTC resin is highly acid-sensitive and allows for the cleavage of the peptide under very mild acidic conditions, which can be advantageous for the synthesis of sensitive peptides. cmu.edunih.gov This linker strategy enables the release of the peptide from the resin while keeping acid-labile side-chain protecting groups, such as Boc, intact. peptide.com Other specialized linkers, known as "safety-catch" linkers, offer an additional level of orthogonality, as they are stable to the conditions of both peptide chain elongation and final deprotection, but can be activated by a specific chemical transformation for cleavage. nih.gov

| Linker/Resin | Cleavage Condition | C-Terminal Functionality | Key Features |

|---|---|---|---|

| Wang | Strong acid (e.g., 95% TFA) | Carboxylic acid | Standard, robust linker for Fmoc chemistry. |

| 2-Chlorotrityl Chloride (2-CTC) | Mild acid (e.g., 1% TFA in DCM) | Carboxylic acid | Highly acid-sensitive, allows for preparation of protected peptide fragments. cmu.edunih.gov |

| Rink Amide | Strong acid (e.g., 95% TFA) | Amide | Produces C-terminal peptide amides. cmu.edu |

Methodologies for Automated SPPS and Synthesis Efficiency

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is central to this methodology. nih.gov Its base-labile nature allows for selective removal without affecting the acid-labile side-chain protecting groups, such as Boc (tert-butyloxycarbonyl), or the linkage to the solid support. google.com This orthogonality is a key advantage of the Fmoc/tBu strategy. iris-biotech.de The progress of the synthesis can be monitored by the strong UV absorbance of the dibenzofulvene-piperidine adduct released during Fmoc deprotection. nih.gov

Automated SPPS typically involves a cyclical process of:

Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain, usually with a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). nih.govmerel.si

Washing: Thorough washing of the resin to remove excess reagents and byproducts. bachem.com

Coupling: Addition of the next Fmoc-protected amino acid, which is activated to facilitate amide bond formation. merel.si

Washing: A final wash to remove unreacted amino acids and coupling reagents. bachem.com

Microwave-assisted SPPS has been shown to accelerate both the deprotection and coupling steps, leading to shorter cycle times and higher purity of the final peptide. merel.sibiorxiv.org For instance, a 7-mer peptide was synthesized in just over two hours with 78% purity using a microwave synthesizer. merel.si The choice of coupling reagents is also critical for efficiency. Reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of HOBt (1-hydroxybenzotriazole) have been shown to provide more efficient coupling compared to older methods. luxembourg-bio.com

Table 1: Comparison of Conventional and Microwave-Assisted SPPS

| Parameter | Conventional SPPS | Microwave-Assisted SPPS |

| Synthesis Time | Slower | Faster merel.si |

| Coupling Efficiency | Generally high, but can be slow for hindered amino acids | Often higher, with reduced reaction times merel.sibiorxiv.org |

| Purity of Crude Product | Variable | Often higher merel.si |

| Energy Input | Room temperature | Microwave irradiation merel.si |

Solution-Phase Synthetic Routes and Comparative Analysis

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale production. bachem.comresearchgate.net In SolPS, the reactions are carried out in a homogeneous solution, which allows for the purification and characterization of intermediates at each step. bachem.com

The synthesis of dipeptides using N-Fmoc-L-phenylalanine has been demonstrated in solution-phase using activating agents like titanium tetrachloride (TiCl4). mdpi.com This method, when combined with microwave irradiation, can lead to high yields in relatively short reaction times. mdpi.com Another efficient coupling reagent for solution-phase synthesis is T3P® (cyclic propylphosphonic anhydride), which promotes rapid peptide bond formation with minimal side reactions. researchgate.netmdpi.com

A key difference between SPPS and SolPS lies in the protecting group strategy. While the Fmoc/tBu combination is ideal for SPPS, solution-phase synthesis often employs combinations like Boc/Bzl or Z/tBu. bachem.com The N-Fmoc protecting group can be less suitable for traditional SolPS because the cleavage product, dibenzofulvene, can be difficult to separate from the desired peptide. nih.gov

Table 2: Comparative Analysis of SPPS and Solution-Phase Synthesis

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (SolPS) |

| Reaction Medium | Insoluble polymer support (resin) bachem.com | Homogeneous solution bachem.com |

| Automation | Easily automated iris-biotech.de | More difficult to automate bachem.com |

| Purification of Intermediates | Not possible bachem.com | Possible and common bachem.com |

| Reagent Consumption | High (excess reagents used) iris-biotech.denii.ac.jp | Moderate bachem.com |

| Final Purification | Can be laborious bachem.com | Relatively simpler bachem.com |

| Typical Protecting Group Strategy | Fmoc/tBu bachem.com | Boc/Bzl, Z/tBu bachem.com |

Liquid-phase peptide synthesis (LPPS) is an emerging technique that combines some of the advantages of both SPPS and SolPS. researchgate.net In LPPS, the growing peptide is attached to a soluble polymer, allowing for homogeneous reaction conditions while still enabling easy separation of the product by precipitation. mdpi.com

Stereochemical Control and Epimerization Mitigation in Synthesis

Maintaining the stereochemical integrity of the amino acids is a critical challenge in peptide synthesis. Epimerization, the change in configuration at the α-carbon, can occur during both the coupling and deprotection steps, leading to the formation of diastereomeric impurities that can be difficult to separate and can drastically alter the biological activity of the peptide. mdpi.comcem.com

Amino acids with electron-withdrawing groups in their side chains, such as phenylalanine and its derivatives, are particularly susceptible to epimerization. mdpi.com The acidity of the α-proton is increased, making it more easily abstracted by base, which is present during both coupling and Fmoc deprotection. mdpi.comresearchgate.net

Several factors influence the rate of epimerization:

Activation Method: The choice of coupling reagent and additives is crucial. Strong activation can lead to the formation of oxazol-5(4H)-one intermediates, which are prone to racemization. mdpi.com The use of carbodiimides or phosphonium/uronium reagents can increase the risk, especially with pre-activation or microwave heating. nih.gov

Base: The base used for Fmoc deprotection and in the coupling reaction can promote epimerization. mdpi.com The use of sterically hindered bases can sometimes mitigate this issue. researchgate.net

Amino Acid Structure: Certain amino acids, like histidine and cysteine, are notoriously prone to racemization. cem.comnih.gov For histidine, the imidazole (B134444) side chain can act as an intramolecular base, facilitating proton abstraction. cem.com Phenylglycine is also highly susceptible due to the stability of the resulting carbanion. mdpi.comresearchgate.net

Strategies to mitigate epimerization include:

Optimizing Coupling Conditions: Using coupling reagents that minimize the formation of reactive intermediates, such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), can reduce racemization. researchgate.net

Controlling Basicity: Careful selection of the base and its concentration during both coupling and deprotection is essential. mdpi.com

Protecting Group Strategy: In some cases, the choice of side-chain protecting group can influence the rate of epimerization.

Table 3: Factors Influencing Epimerization in Peptide Synthesis

| Factor | Influence on Epimerization | Mitigation Strategies |

| Coupling Reagents | Strong activating agents can increase racemization via oxazolone (B7731731) formation. mdpi.com | Use of racemization-suppressing additives (e.g., HOBt, Oxyma) or specific coupling reagents (e.g., COMU, DEPBT). luxembourg-bio.comresearchgate.net |

| Bases | Bases used in coupling and deprotection can abstract the α-proton. mdpi.com | Use of sterically hindered bases; careful control of base concentration and reaction time. researchgate.net |

| Amino Acid Residue | Certain residues (e.g., His, Cys, Phg) are more prone to racemization. mdpi.comcem.comnih.gov | Use of specific protecting groups (e.g., Boc for His) or optimized coupling protocols for sensitive residues. cem.com |

| Temperature | Higher temperatures, such as in microwave synthesis, can increase the rate of epimerization. nih.gov | Careful optimization of microwave parameters and reaction times. |

Chemical Reactivity, Stability, and Side Reactions in Peptide Assembly with Nα Fmoc Para N Boc Amino L Phenylalanine

Orthogonality of Nα-Fmoc and Side-Chain N-Boc Protecting Groups

A cornerstone of modern peptide synthesis is the concept of orthogonal protection, which allows for the selective removal of one type of protecting group in the presence of others. researchgate.netwiley-vch.de The Fmoc/tBu (tert-butyl) strategy, which applies to Nα-Fmoc-para-(N-Boc-amino)-L-phenylalanine, is a prime example of a true orthogonal system. iris-biotech.deiris-biotech.de

The Nα-9-fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the alpha-amino function. It is base-labile and is typically removed at each step of the synthesis using a mild organic base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). embrapa.brnih.gov Conversely, the side-chain tert-butyloxycarbonyl (Boc) group, which protects the para-amino group of the phenylalanine ring, is stable under these basic conditions. The Boc group is classified as an acid-labile permanent protecting group, which remains intact throughout the chain assembly and is removed only during the final cleavage step, typically with strong acids like trifluoroacetic acid (TFA). researchgate.netnih.govpeptide.com

This differential stability allows for the stepwise elongation of the peptide chain. The Nα-Fmoc group is cleaved to expose a free amine for the next coupling reaction, while the side-chain N-Boc group prevents unwanted reactions at the para-amino position. researchgate.net The orthogonality of these groups is critical for synthesizing complex peptides, including branched or modified structures, as it ensures that deprotection is highly selective and predictable. luxembourg-bio.com

| Protecting Group | Chemical Name | Deprotection Condition | Stability |

| Fmoc | 9-fluorenylmethoxycarbonyl | Base (e.g., 20% Piperidine in DMF) | Stable to acid |

| Boc | tert-butyloxycarbonyl | Acid (e.g., Trifluoroacetic Acid - TFA) | Stable to base |

Kinetics and Mechanisms of Protecting Group Deprotection

The efficiency and cleanliness of the deprotection steps are governed by their underlying reaction mechanisms and kinetics.

Fmoc Group Deprotection: The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. nih.govrsc.org The process involves two main steps:

A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system. embrapa.brnih.gov This is generally the rate-determining step. rsc.org

This is followed by a rapid β-elimination, which cleaves the C-O bond of the carbamate (B1207046), releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. embrapa.brnih.gov

The liberated DBF is immediately trapped by the excess amine (piperidine) in the deprotection solution to form a stable adduct, preventing it from re-reacting with the newly deprotected peptide N-terminus. nih.govrsc.org

The kinetics of Fmoc removal are generally fast. For instance, using a standard 20% piperidine in DMF solution, the half-life (t1/2) for the deprotection of a resin-bound Fmoc-amino acid is on the order of seconds, with near-complete deprotection achieved within minutes. rsc.org However, factors such as steric hindrance and peptide aggregation can significantly slow down the reaction, potentially leading to incomplete deprotection and the formation of deletion sequences. embrapa.brnih.gov

Boc Group Deprotection: The Boc group is removed under strong acidic conditions, most commonly with neat TFA or a solution of TFA in a solvent like dichloromethane (B109758) (DCM). peptide.com The mechanism involves the protonation of the carbonyl oxygen or ether oxygen of the Boc group, followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid, which rapidly decarboxylates to release the free amine. peptide.com The highly reactive tert-butyl cations can lead to side reactions, particularly the alkylation of sensitive residues like tryptophan or methionine, necessitating the use of scavenger reagents in the cleavage cocktail. peptide.com

| Deprotection Reagent Comparison | |

| Reagent | Typical Conditions |

| Piperidine | 20% in DMF |

| Trifluoroacetic Acid (TFA) | 95% in H₂O/Scavengers |

Investigation of Peptide Assembly Side Reactions

Despite the robustness of the Fmoc/Boc strategy, several side reactions can occur during peptide assembly, compromising the quality of the final product.

Racemization, or the loss of stereochemical integrity at the α-carbon, is a significant concern during the activation and coupling steps of peptide synthesis. nih.govmdpi.com While urethane-based protecting groups like Fmoc are designed to suppress racemization, certain amino acids are more susceptible. nih.gov Phenylalanine derivatives, particularly those with electron-withdrawing groups on the ring, and sterically hindered residues can be prone to racemization. researchgate.net

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. mdpi.com Activation of the carboxylic acid of the Fmoc-amino acid can lead to intramolecular cyclization, forming the oxazolone (B7731731). The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the resin-bound amine on the racemized oxazolone results in the incorporation of both D- and L-isomers into the peptide chain. mdpi.com

Several factors influence the extent of racemization:

Coupling Reagents: Highly efficient coupling reagents can sometimes accelerate oxazolone formation. nih.gov

Base: The choice and concentration of the base used during coupling are critical. Sterically hindered, weaker bases like 2,4,6-trimethylpyridine (B116444) (TMP) are often preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) to minimize racemization. luxembourg-bio.com

Temperature: Higher temperatures can increase the rate of racemization. researchgate.net

Diketopiperazine (DKP) formation is a major side reaction that occurs at the dipeptide stage of SPPS, leading to chain termination and cleavage of the dipeptide from the resin. peptide.comresearchgate.net This intramolecular cyclization is particularly prevalent when using resins with ester linkages, such as the Wang resin. iris-biotech.de

The reaction is initiated after the deprotection of the second amino acid. The newly exposed N-terminal amine of the dipeptide-resin attacks the ester carbonyl linking the C-terminal residue to the solid support. iris-biotech.deacs.org This forms a stable six-membered ring (the diketopiperazine), which is cleaved from the resin and washed away, leaving an inert hydroxyl group on the support. acs.org

The propensity for DKP formation is highly sequence-dependent. acs.org Sequences containing proline at the C-terminal or N-terminal position of the dipeptide are notoriously prone to this side reaction due to the conformational preference of the X-Pro bond for the cis isomer, which facilitates cyclization. peptide.comiris-biotech.deacs.org

Strategies to Mitigate DKP Formation:

Use of 2-chlorotrityl chloride (CTC) resin: The steric bulk of the trityl linker effectively suppresses the intramolecular cyclization reaction. peptide.comacs.org

Coupling of pre-formed dipeptides: Introducing the first two amino acids as a single dipeptide unit bypasses the vulnerable dipeptide-resin intermediate. peptide.com

Modified Fmoc-deprotection conditions: Using alternative bases to piperidine or specialized cocktails can reduce the rate of DKP formation. iris-biotech.deacs.org

Aspartimide formation is a severe, base-catalyzed side reaction that affects peptides containing aspartic acid (Asp). nih.govsigmaaldrich.com While Nα-Fmoc-para-(N-Boc-amino)-L-phenylalanine itself does not undergo this reaction, it is a critical consideration for any peptide sequence that contains both this residue and an Asp residue. The repeated exposure to piperidine during Fmoc deprotection can induce this rearrangement. sigmaaldrich.com

The mechanism involves the nucleophilic attack of the backbone amide nitrogen, following the Asp residue, on the side-chain ester carbonyl of the Asp residue. This forms a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.deacs.org This intermediate is unstable and can lead to several byproducts:

Hydrolysis can reopen the ring to form both the desired α-aspartyl peptide and the undesired β-aspartyl peptide. nih.gov

The chiral center of the aspartimide is labile, leading to epimerization at the Asp α-carbon. sigmaaldrich.com

The aspartimide ring can be irreversibly opened by the deprotection base (e.g., piperidine) to form piperidide adducts. iris-biotech.de

The extent of aspartimide formation is highly dependent on the amino acid C-terminal to the Asp residue. nih.gov Sequences such as -Asp-Gly-, -Asp-Asn-, and -Asp-Arg- are particularly susceptible. nih.goviris-biotech.de

| Aspartimide-Prone Sequences (Asp-Xaa) |

| Asp-Gly |

| Asp-Asp |

| Asp-Asn |

| Asp-Arg |

| Asp-Ser |

| Asp-Thr |

| Asp-Cys |

To minimize this side reaction, strategies include adding acidic modifiers like HOBt to the deprotection solution, using sterically bulky side-chain protecting groups for Asp, or employing backbone protection strategies. nih.govbiotage.com

Strategic Applications in Peptidomimetic and Bioactive Peptide Design

Design Principles for Incorporating para-Substituted Phenylalanine Derivatives into Peptidomimetics

The incorporation of unnatural amino acids, such as para-substituted phenylalanine derivatives, is a key strategy in peptidomimetic design to enhance metabolic stability, potency, and selectivity. nih.gov These modifications can overcome the limitations of natural peptides, such as susceptibility to proteolysis and poor oral bioavailability. nih.govsigmaaldrich.com

Mimicry of Peptide Backbone Conformations (e.g., β-Hairpins, β-Turns)

The introduction of para-substituted phenylalanine derivatives can influence and stabilize specific secondary structures within a peptide, such as β-turns and β-hairpins. These structural motifs are often crucial for biological activity. For instance, the incorporation of specific residues can promote the formation of a β-turn, a common conformational feature in bioactive peptides. acs.org Research has shown that hybrid tripeptides containing certain residues can fold into a hairpin conformation stabilized by intramolecular hydrogen bonds. acs.org The strategic placement of such modified amino acids can thus enforce a desired conformation, mimicking the bioactive structure of a natural peptide.

Modulation of Bioactivity through Conformational Restriction

Conformational restriction is a fundamental principle in drug design to improve the pharmacodynamic and pharmacokinetic properties of peptides. magtech.com.cn By reducing the conformational flexibility of a peptide, its binding affinity and selectivity for a specific receptor can be significantly enhanced. nih.govmagtech.com.cn The introduction of bulky substituents or cyclic constraints on amino acids like phenylalanine is a common approach to achieve this. unina.it This rigidification can lead to a more favorable entropy of binding and can predispose the peptide to adopt a bioactive conformation. rsc.org For example, constraining a peptide can lead to improved inhibitory potency by restricting its accessible conformational landscape. rsc.org This approach has been successfully applied to develop peptidomimetics with enhanced biological activity. rsc.org

Development of Bioactive Peptide and Peptide Analogues

The synthesis of bioactive peptides and their analogues is a significant area of research in drug discovery. nih.gov Fmoc-P(NH-Boc)-L-phe-OH is a valuable tool in this process, enabling the creation of peptides with tailored properties. chemimpex.comchemimpex.com

Exploration of Structure-Activity Relationships

Understanding the relationship between the structure of a peptide and its biological activity (Structure-Activity Relationship or SAR) is crucial for rational drug design. researchgate.net By systematically modifying a peptide sequence, for instance by substituting amino acids, researchers can identify key residues and conformations essential for bioactivity. nih.gov

The substitution of a single amino acid can significantly impact the functionality of a peptide. For example, replacing a leucine (B10760876) with a phenylalanine was shown to enhance both the antibacterial and antitumor activity of a peptide, suggesting that the phenylalanine residue confers advantages to the peptide's mechanism of action. nih.gov Similarly, studies on inhibitors of Src tyrosine kinase involved the synthesis of various peptide analogs with substitutions at different positions to determine their inhibitory potency. nih.gov

Table 1: Impact of Amino Acid Substitution on Bioactivity

| Original Residue | Substituted Residue | Observed Effect | Reference |

|---|---|---|---|

| Leucine | Phenylalanine | Enhanced antibacterial and antitumor activity | nih.gov |

| Asparagine | Alanine (B10760859) or Lysine | Maintained binding affinity | nih.gov |

| Phenylalanine | Alanine or Lysine | Maintained binding affinity | nih.gov |

Targeted Functionalization via the para-Amino Moiety

The para-amino group on the phenylalanine ring of this compound provides a unique site for targeted functionalization. After deprotection of the Boc group, this amino moiety can be selectively modified to introduce various chemical groups without altering the peptide backbone. This allows for the attachment of reporter tags, such as fluorescent probes or biotin, or other functionalities to study peptide-receptor interactions or to enhance the therapeutic properties of the peptide. nih.govnih.gov For instance, the para-amino group can be converted to a para-azido group, which can then undergo "click" reactions for specific protein functionalization. nih.gov This site-selective modification is a powerful tool for creating novel biomaterials and therapeutics. nih.gov

Utilization as a Scaffold for Enzyme Inhibitor Research

Peptidomimetics are widely used as scaffolds in the design of enzyme inhibitors. sigmaaldrich.com By mimicking the substrate or transition state of an enzyme-catalyzed reaction, these molecules can bind to the active site and block its activity. The conformational constraints and modified side chains of peptidomimetics can lead to high-potency and selective inhibitors. sigmaaldrich.commagtech.com.cn

The incorporation of para-substituted phenylalanine derivatives can be particularly useful in this context. For example, in the development of inhibitors for heat shock protein 90 (Hsp90), cyclic peptides were synthesized and their structure-activity relationships were studied. nih.gov Modifications, including the substitution of phenylalanine, were evaluated to understand their impact on binding affinity. nih.gov Similarly, research on Src tyrosine kinase inhibitors involved creating peptide analogs with various modifications to the phenylalanine residue to enhance inhibitory potency. nih.gov These studies demonstrate the utility of this compound and related compounds in generating diverse peptide libraries for screening and optimizing enzyme inhibitors.

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid | |

| Fmoc-4-(Boc-amino)-L-phenylalanine | |

| Boc-4-(Fmoc-amino)-L-phenylalanine | |

| para-azido-phenylalanine | |

| para-amino-phenylalanine | |

| Fmoc-L-Phe(4-NHBoc)-OH | |

| (S)-Fmoc-2-amino-3-(4-Boc-aminophenyl)propionic acid | |

| p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine | |

| 3-(4-bromophenyl)-1-propanol | |

| Fmoc-Tyr(tBu)-OH | |

| Fmoc-Lys(Dde)-OH | |

| Fmoc-Phe(4-NO2)-OH | |

| Fmoc-Ile-OH | |

| Fmoc-Cys(Trt)-OH | |

| Fmoc-Tyr(tBu)-Wang resin | |

| N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine | |

| (2S)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

| N-Boc-Phe-ΔPhe-Ile-OCH3 | |

| tertiary-butyloxycarbonyl-l-Leu-ΔPhe-l-Ile-OCH3 | |

| L-Asp-D-(αMe)Phe-OMe | |

| L-Asp-L-(αMe)Phe-OMe |

Investigation of Cholinesterase Inhibition Mechanisms

Organophosphorus compounds are well-known for their potent inhibition of serine hydrolases, including acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses. wikipedia.org The mechanism of inhibition involves the phosphorylation of the catalytic serine residue in the enzyme's active site. wikipedia.org This forms a stable, covalent bond that effectively inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent hyperstimulation of cholinergic receptors. nih.gov

Phosphonamidates, as a class of organophosphorus compounds, are structurally analogous to the transition state of substrate hydrolysis, which contributes to their potential as enzyme inhibitors. researchgate.net Some phosphonate (B1237965) analogues, which are closely related to phosphonamidates, have been identified as inhibitors of acetylcholinesterase. researchgate.net While specific studies detailing the inhibitory activity of this compound against cholinesterases are not extensively documented, its phosphonamidate core suggests a potential for a similar inhibitory mechanism. The phenylalanine side chain could further influence binding by interacting with the peripheral anionic site or the gorge of the AChE active site, which is known to accommodate aromatic residues. nih.gov The design of peptide-based AChE inhibitors is an active area of research, aiming to improve specificity and reduce side effects. nih.gov

Design of Metalloaminopeptidase Inhibitors and Binding Modes

Phosphonamidate peptides have been extensively investigated as transition-state analog inhibitors of metalloproteases, such as metalloaminopeptidases. nih.gov These enzymes play crucial roles in various physiological processes, and their inhibition is a target for therapeutic intervention. The inhibitory power of phosphonamidates stems from the tetrahedral geometry of the phosphorus atom, which mimics the gem-diolate transition state of amide bond hydrolysis catalyzed by these enzymes. nih.govacademie-sciences.fr

Binding Mode: The effectiveness of phosphonamidate inhibitors is attributed to specific interactions within the enzyme's active site:

Transition-State Mimicry: The phosphonamidate moiety [-P(O)(OH)-NH-] replaces the scissile peptide bond of a substrate. nih.gov

Metal Coordination: The phosphoryl oxygen atoms are positioned to coordinate with the catalytic zinc ion(s) in the active site, a key interaction for potent inhibition. nih.gov

Hydrogen Bonding: The P-NH group can form important hydrogen bonds with enzyme residues, further stabilizing the inhibitor-enzyme complex. nih.gov

Peptides incorporating a phosphonamidate linkage have demonstrated exceptional activity. For example, the pseudotripeptide Cbz-PheP[NH]Leu-Ala-OH is a highly potent, competitive inhibitor of thermolysin, with a Ki value in the picomolar range. nih.gov However, a significant challenge in the practical use of phosphonamidate dipeptide analogs is their susceptibility to hydrolysis, particularly under acidic conditions, which can limit their therapeutic applicability. nih.govacs.org

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Cbz-PheP[NH]Leu-Ala-OH | Thermolysin | Picomolar range | nih.gov |

| L-Leucine-phosphonic acid (Leu-P) | Leucine Aminopeptidase (LAP) | 0.23 µM | tandfonline.com |

| L-Valine-phosphonic acid (Val-P) | Leucine Aminopeptidase (LAP) | 0.15 µM | tandfonline.com |

| Phosphonic homophenylalanine (hPhe-P) | Leucine Aminopeptidase (LAP) | 0.14 µM | tandfonline.com |

| Phosphinic dipeptide analog (6a) | Human Alanyl Aminopeptidase (APN) | 102 nM | nih.gov |

Methodologies for Bioconjugation and Probe Development

The unique reactivity of phosphorus compounds and the versatility of the Fmoc-protected amino acid format allow for the use of this compound and related structures in creating complex bioconjugates and molecular probes.

Site-Specific Modification Strategies

Site-specific modification of proteins is essential for developing therapeutic antibody-drug conjugates (ADCs), diagnostic agents, and tools for chemical biology. Phosphonamidate chemistry offers novel strategies for achieving such precision.

A key method for forming the phosphonamidate bond itself is the Staudinger reaction . Specifically, the reaction of unprotected azido-peptides with silylated phosphinic acids or phosphonites provides a direct, acid-free route to phosphonamidate peptides, often performed on a solid support. rsc.orgrsc.orgfu-berlin.de This allows for the incorporation of the phosphonamidate moiety at a specific position within a peptide chain during synthesis.

More recently, the phosphonamidate linkage has been engineered to act as a reactive handle for bioconjugation. The Staudinger-phosphonite reaction (SPhR) can be used to convert an azide-modified amino acid into an electrophilic phosphonamidate. mdc-berlin.de For example, reacting an azide (B81097) with an ethynylphosphonite generates an ethynylphosphonamidate. researchgate.netrsc.org The resulting electron-deficient triple bond is highly reactive towards nucleophiles like the thiol group of a cysteine residue, enabling chemoselective protein modification. mdc-berlin.deresearchgate.net This modular approach allows for the construction of stable, functional protein conjugates. niscpr.res.in A building block like this compound, once incorporated and deprotected, could be a precursor in such multi-step conjugation strategies.

Photoactivatable Probes and Affinity Labeling

Photoaffinity labeling (PAL) is a powerful technique for identifying and mapping the binding sites of ligands on their biological targets. nih.govnih.gov This method relies on a probe that contains a photoreactive group, which upon activation by UV light, forms a highly reactive species that covalently crosslinks to the target protein in close proximity. researchgate.net

Commonly used photoreactive groups include benzophenones and diazirines, which are typically incorporated into a ligand as a modified amino acid. nih.govchemrxiv.org While there are no direct reports of this compound being used as a photoactivatable probe, its structure provides a scaffold for such a design. A bifunctional probe could be synthesized by modifying the phenyl ring of the phenylalanine residue with a photoreactive moiety, such as a benzophenone (B1666685) group. Such a molecule would combine the enzyme-targeting properties of the phosphonamidate transition-state analog with the covalent crosslinking capability of the photo-probe.

The general workflow for using such a probe would involve:

Incubating the bifunctional probe with the target protein to allow for non-covalent binding.

Irradiating the complex with UV light to activate the photoreactive group, forming a covalent bond between the probe and the protein. chemrxiv.org

Utilizing mass spectrometry to identify the labeled protein and the specific amino acid residues at the binding site. nih.govnih.gov

This strategy would enable the precise characterization of the interactions between phosphonamidate inhibitors and their target enzymes at a molecular level.

Advanced Materials Science: Self Assembly and Supramolecular Architectures from Fmoc Phenylalanine Derivatives

Fundamental Mechanisms of Self-Assembly in Fmoc-Peptide Hydrogelation

The gelation of Fmoc-phenylalanine derivatives in aqueous solutions is a result of their spontaneous self-assembly into three-dimensional networks of entangled nanofibers. nih.gov This process is governed by a delicate balance of non-covalent interactions between the molecular building blocks and between the building blocks and the solvent. nih.govresearchgate.net The formation of these networks can be triggered by environmental stimuli such as a change in pH or solvent composition. mdpi.comacs.org For instance, at alkaline pH, electrostatic repulsion between the deprotonated carboxylate groups prevents aggregation; however, lowering the pH neutralizes these charges, allowing attractive non-covalent forces to dominate and initiate the assembly process. acs.org

The resulting hydrogels are of significant interest for biomedical applications due to their high water content and structural similarity to the native extracellular matrix (ECM). mdpi.commdpi.com

Role of Non-Covalent Interactions (Hydrogen Bonding, Aromatic Stacking)

The primary driving forces behind the self-assembly of Fmoc-phenylalanine derivatives are a combination of hydrogen bonding and aromatic π-π stacking. nih.govnih.govstrath.ac.uk

Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, facilitates the formation of intermolecular hydrogen bonds. This leads to the organization of the molecules into extended, ordered structures, most commonly β-sheets. acs.orgacs.org This β-sheet arrangement is a recurring motif in the fibrillar structures that constitute the hydrogel network. mdpi.comrsc.org

Aromatic Stacking (π-π Interactions): The bulky, aromatic Fmoc group at the N-terminus plays a crucial role in initiating and stabilizing the self-assembly process. nih.gov The fluorenyl rings of adjacent molecules stack on top of each other through π-π interactions, which is a central non-covalent interaction supporting the assembly. researchgate.net This stacking is complemented by interactions between the phenyl side chains of the phenylalanine residues. researchgate.net The combination of these aromatic interactions is considered a major contributor to the stability of the resulting nanofibers. strath.ac.ukfrontiersin.org

Spectroscopic analyses confirm the presence of these interactions. For instance, FTIR and circular dichroism are used to identify the characteristic β-sheet structures, while fluorescence spectroscopy can reveal the close packing of the aromatic Fmoc groups. nih.govacs.org

Influence of Amino Acid Side Chain Modifications (e.g., para-substitution, halogenation) on Assembly Kinetics and Structure

Modifying the phenylalanine side chain is a powerful strategy to tune the self-assembly process and the properties of the resulting hydrogels. researchgate.net Halogenation, in particular, has been shown to dramatically enhance the efficiency and rate of self-assembly and hydrogelation compared to the non-halogenated Fmoc-Phe. researchgate.net

Introducing single halogen atoms (F, Cl, Br) to the aromatic side chain can significantly promote the formation of hydrogels. researchgate.net The position of this substitution (ortho, meta, or para) and the identity of the halogen have a strong influence on the assembly kinetics and the mechanical properties (e.g., stiffness) of the final hydrogel. rsc.org For example, studies have shown that Fmoc-4-fluoro-phenylalanine can be a particularly efficient gelator, forming gels at very low concentrations. researchgate.net This enhancement is attributed to a complex balance of steric and electronic effects, which can modulate the crucial π-π and hydrophobic interactions that drive assembly. researchgate.netresearchgate.net

These findings demonstrate that even minimal atomic substitutions can be used as a precise tool to control the self-assembly process and tailor the bulk properties of the supramolecular materials. researchgate.net

| Modification | Effect on Self-Assembly | Impact on Hydrogel Properties | Reference |

| Halogenation (F, Cl, Br) | Enhances self-assembly efficiency and rate. | Alters rheological properties and gel stiffness. | |

| Pentafluorination | Promotes rapid self-assembly into rigid gels. | Implicates fluorous and π-π interactions as key determinants. | rsc.org |

| Positional Isomerism (ortho, meta, para) | Strongly influences the rate of self-assembly. | Affects bulk mechanical properties of the hydrogel. |

Design and Characterization of Supramolecular Assemblies and Nanostructures

Fmoc-phenylalanine derivatives self-assemble into a variety of well-defined hierarchical nanostructures, including nanofibers, nanotubes, ribbons, and spherical aggregates. acs.org The final morphology is dictated by the specific chemical structure of the building block and the conditions used to trigger assembly, such as pH, temperature, and solvent. mdpi.comfrontiersin.org

The design process often involves modifying the peptide sequence to introduce specific functionalities. For example, incorporating bioactive motifs like Arginine-Glycine-Aspartic acid (RGD) can create materials that promote cell adhesion. researchgate.netacs.org The characterization of these supramolecular structures relies on a suite of analytical techniques:

Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to directly visualize the morphology of the self-assembled nanostructures, revealing the fibrillar network of the hydrogels. acs.org

Spectroscopy: As mentioned, Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for determining the secondary structure (e.g., β-sheets) within the assemblies. acs.orgrsc.org Fluorescence spectroscopy is used to probe the local environment of the aromatic Fmoc groups, providing insight into the packing and aggregation dynamics. mdpi.comnih.gov

Rheology: Oscillatory rheology is employed to characterize the mechanical properties of the hydrogels, such as their stiffness (storage modulus, G') and viscosity (loss modulus, G''). nih.gov These measurements are crucial for determining the suitability of a hydrogel for specific applications, like cell culture scaffolds. nih.gov

Application as Biomaterial Scaffolds for Cell Culture and Tissue Engineering Research

The hydrogels formed from Fmoc-phenylalanine derivatives are highly promising as biomaterial scaffolds for tissue engineering and 3D cell culture. mdpi.commdpi.comacs.org Their physical and chemical properties make them ideal for mimicking the native extracellular matrix (ECM):

High Water Content: Like natural tissues, these hydrogels are composed mostly of water, providing a hydrated environment conducive to cell survival. mdpi.com

Nanofibrous Architecture: The self-assembled fibrillar network resembles the collagen framework of the ECM, offering a porous structure that supports cell infiltration, nutrient transport, and gas exchange. mdpi.com

Biocompatibility: The peptide-based nature of these materials generally results in good biocompatibility. nih.gov

Tunable Properties: The mechanical stiffness and bioactivity of the hydrogels can be tuned through chemical modification of the peptide building blocks, allowing for the creation of scaffolds optimized for specific cell types or tissue applications. rsc.orgresearchgate.net

Research has demonstrated that these hydrogels can support the 3D culture of various cell types, including mesenchymal stem cells and endothelial cells. rsc.org However, the biological response can be cell type-dependent, and incorporating cell-adhesion ligands, such as the RGD sequence, can significantly improve cell proliferation and attachment. rsc.orgresearchgate.net

Development of Sensing Platforms Based on Self-Assembled Systems

The unique self-assembly and photophysical properties of Fmoc-phenylalanine derivatives make them attractive candidates for the development of novel biosensors. mdpi.combiosynth.com The aromatic Fmoc group acts as a fluorescent reporter, and its emission properties are sensitive to the local molecular environment and the state of aggregation. nih.govmdpi.com

This principle can be harnessed to create sensing platforms where the binding of a target analyte disrupts or modulates the self-assembly process, leading to a detectable change in the fluorescence signal. nih.gov Peptides, in general, are recognized as excellent recognition elements for biosensors due to their high specificity, stability, and versatility. nih.govresearchgate.net Self-assembled peptide monolayers can be formed on electrode surfaces for electrochemical biosensing, where they act as biorecognition elements to capture target molecules, resulting in a measurable electrical signal. biosynth.com

For example, self-assembled Fmoc-diphenylalanine materials have been proposed as biosensors for the detection of amyloid fibrils, which are associated with various diseases. mdpi.com The ordered structure of the self-assembled peptide network provides a high surface area and a defined chemical environment for interacting with target molecules, enhancing the sensitivity and selectivity of the sensor.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the chemical purity of Fmoc-P(NH-Boc)-L-phe-OH. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. In this technique, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with acidic additives such as trifluoroacetic acid (TFA) or formic acid, is used for elution.

The purity is assessed by monitoring the eluent with a UV detector, typically at a wavelength where the Fmoc group exhibits strong absorbance (around 265 nm). A pure sample will ideally show a single, sharp peak. The presence of other peaks indicates impurities, which could be starting materials, by-products from the synthesis, or degradation products. By integrating the area of the peaks, the relative percentage of purity can be accurately calculated, which is often expected to be ≥98% for synthetic applications.

Chiral HPLC for Stereochemical Purity Analysis

Maintaining the stereochemical integrity of the L-phenylalanine core is critical for the biological activity of peptides synthesized from this building block. Chiral HPLC is the definitive method for assessing the enantiomeric purity of this compound, ensuring the absence of its D-enantiomer.

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Lux Cellulose-2, Lux Cellulose-3) and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) have proven effective for resolving enantiomers of Fmoc-protected amino acids. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For Fmoc-amino acids, the expected enantiomeric excess (ee) is typically greater than 99.0%.

| Technique | Stationary Phase (Column) | Typical Mobile Phase | Purpose |

|---|---|---|---|

| RP-HPLC | C18-silica | Acetonitrile/Water with 0.1% TFA | Chemical Purity Assessment |

| Chiral HPLC | Polysaccharide-based (e.g., Lux Cellulose) | Acetonitrile/Methanol with 0.1% Formic Acid | Enantiomeric Purity (>99% ee) |

| Chiral HPLC | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Polar organic or Reversed-phase | Enantiomeric Purity Analysis |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum confirms the presence of all key structural motifs. The aromatic protons of the fluorenyl group typically appear as a series of multiplets between 7.3 and 7.9 ppm. The protons on the phenyl ring of the phenylalanine side chain also resonate in the aromatic region, typically between 7.0 and 7.4 ppm. The nine protons of the tert-butyl group (Boc) give a characteristic sharp singlet around 1.4 ppm. The methine and methylene (B1212753) protons of the phenylalanine backbone and the Fmoc linker (α-CH, β-CH₂, and Fmoc-CH/CH₂) appear in the range of 3.0 to 4.5 ppm.

¹³C NMR: The carbon NMR spectrum complements the proton data. It shows distinct signals for the carbonyl carbons of the carboxylic acid (~174 ppm), the Fmoc carbamate (B1207046) (~156 ppm), and the Boc carbamate (~153 ppm). The numerous aromatic carbons of the Fmoc and phenyl groups resonate between 120 and 145 ppm. The quaternary carbon of the Boc group appears around 80 ppm, while the carbons of the phenylalanine backbone and Fmoc linker are found in the 37-67 ppm range. The methyl carbons of the Boc group produce a signal around 28 ppm. chemicalbook.comsigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and to gain structural information through fragmentation analysis. For a molecule like this compound (C₂₉H₃₀N₂O₆), the calculated molecular weight is approximately 502.56 g/mol . scbt.com

Using soft ionization techniques like Electrospray Ionization (ESI), the intact molecule can be observed, typically as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) provides further structural verification through characteristic fragmentation patterns. nih.gov In positive ion mode, common fragment ions correspond to:

The loss of the Boc group (-100 Da).

The loss of the fluorenylmethyl group via cleavage, often observed as the dibenzofulvene cation (m/z 165).

Cleavage of the Fmoc group as a whole. nih.gov In negative ion mode, a notable fragmentation is the loss of the Fmoc moiety (196 Da) from the deprotonated parent ion. niscpr.res.innih.gov

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the various functional groups within the molecule by detecting their characteristic vibrational frequencies. The FTIR spectrum of this compound displays several key absorption bands that confirm its structure. These bands can also provide insights into hydrogen bonding and molecular packing in the solid state. rsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Amide/Carbamate |

| 3000-3100 | C-H Stretch | Aromatic Rings |

| 2850-3000 | C-H Stretch | Aliphatic (CH, CH₂) |

| ~1720-1740 | C=O Stretch | Carboxylic Acid |

| ~1690-1710 | C=O Stretch | Fmoc & Boc Carbamates |

| ~1520 | N-H Bend | Amide II |

| ~1250 | C-O Stretch | Carbamate/Carboxylic Acid |

UV-Visible Spectroscopy for Fmoc Deprotection Monitoring and Aromatic Interactions

UV-Visible spectroscopy is a critical tool in the application of this compound, particularly during solid-phase peptide synthesis (SPPS). The primary use is to monitor the removal of the N-α-Fmoc protecting group. thieme-connect.de

The deprotection is achieved using a secondary amine base, most commonly piperidine (B6355638). The reaction proceeds via β-elimination, releasing the fluorenyl group as dibenzofulvene. This intermediate is then trapped by piperidine to form a stable dibenzofulvene-piperidine adduct. mostwiedzy.pl This adduct possesses a strong chromophore with a distinct absorption maximum around 301 nm (molar extinction coefficient, ε ≈ 7800 M⁻¹cm⁻¹). rsc.org By measuring the absorbance of the solution after the deprotection step, the quantity of Fmoc group removed can be calculated using the Beer-Lambert law, which allows for the real-time, quantitative monitoring of both the deprotection and the preceding coupling efficiency. researchgate.net The aromatic systems of the Fmoc group and the phenylalanine side chain also contribute to absorbance at lower wavelengths (~265 nm).

Microscopic and Scattering Techniques for Supramolecular Structure Characterization

Fmoc-phenylalanine derivatives are well-known for their ability to self-assemble into ordered supramolecular structures, such as fibrils, ribbons, and hydrogels, driven by π-π stacking, hydrogen bonding, and hydrophobic interactions. rsc.orgnih.gov Microscopic and scattering techniques are employed to characterize these higher-order structures.

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology of the self-assembled structures in the solid state. It can reveal the formation of long, entangled fibrillar networks, which are often the basis for hydrogel formation.

Powder X-ray Diffraction (PXRD): PXRD provides information about the packing and crystallinity of the material. The diffraction pattern of solid this compound can indicate whether it is crystalline, semicrystalline, or amorphous. researchgate.net For self-assembled structures, PXRD can reveal characteristic d-spacing values that correspond to the intermolecular distances within the assembly, such as the distance between stacked aromatic rings or β-sheets. Studies on similar Fmoc-Phe compounds have shown distinct peaks corresponding to specific molecular arrangements. researchgate.net

Rheological Characterization of Hydrogel Mechanical Properties

The mechanical properties of hydrogels are a critical determinant of their potential applications, particularly in fields such as tissue engineering and drug delivery, where the hydrogel must mimic the stiffness of native extracellular matrices. Rheology is the primary method used to quantify the viscoelastic properties of these materials. For hydrogels formed from self-assembling molecules like this compound, rheological studies provide insight into the gel's structural integrity, stability, and response to external forces. While direct experimental data on the rheological properties of hydrogels derived specifically from this compound is not extensively available in the current literature, the behavior can be inferred from studies on structurally similar Fmoc-amino acid hydrogels.

The self-assembly of Fmoc-amino acids into hydrogels is driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups, hydrogen bonding, and hydrophobic interactions. These interactions lead to the formation of a three-dimensional network of nanofibers that entrap water, resulting in a gel-like material. The mechanical strength of these hydrogels is highly dependent on factors such as the concentration of the gelator, pH, temperature, and the specific chemical functionalities of the amino acid derivative.

Rheological measurements for these types of hydrogels are typically performed using an oscillatory rheometer. Key parameters obtained from these measurements include the storage modulus (G'), which represents the elastic component of the hydrogel, and the loss modulus (G''), which represents the viscous component. A material is considered a gel when the storage modulus is significantly higher than the loss modulus (G' > G''), and both are independent of frequency over a certain range.

Dynamic Time Sweep: This experiment monitors the evolution of G' and G'' over time at a constant frequency and strain. It is used to study the kinetics of gelation. For instance, in the formation of hydrogels from fluorinated Fmoc-Phe derivatives, time sweeps show an increase in the storage modulus over time, reflecting the self-assembly process and the formation of the nanofibrous network nih.gov. The time to reach a plateau in G' indicates the time required for the hydrogel to fully form and stabilize.

Dynamic Frequency Sweep: In this test, the frequency of oscillation is varied at a constant strain. For a stable hydrogel network, G' should be largely independent of frequency and consistently higher than G''. This behavior is characteristic of solid-like materials. Studies on various Fmoc-amino acid hydrogels have demonstrated this characteristic, with storage moduli ranging from hundreds to tens of thousands of Pascals, depending on the specific amino acid and the gelation conditions mdpi.comresearchgate.net.

Dynamic Strain Sweep: This experiment measures G' and G'' as a function of increasing strain amplitude at a constant frequency. It is used to determine the linear viscoelastic region (LVER), where the structure of the hydrogel is not disrupted by the applied strain. The point at which G' begins to decrease is known as the yield strain, which indicates the limit of the hydrogel's structural integrity. Beyond this point, the hydrogel network starts to break down.

The table below presents representative rheological data for hydrogels formed from Fmoc-phenylalanine (Fmoc-Phe) derivatives, which can serve as an analogue for the expected properties of a hydrogel formed from this compound. It is important to note that the modifications on the phenyl ring of this compound, namely the phosphonate (B1237965) and Boc-protected amine groups, would likely influence the self-assembly process and thus the final mechanical properties of the hydrogel. These groups could introduce additional hydrogen bonding or steric effects, potentially leading to different G' values compared to the simpler analogues.

| Fmoc-Amino Acid Derivative | Storage Modulus (G') [Pa] | Conditions | Reference |

|---|---|---|---|

| Fmoc-2-F-Phe | 13,500 | pH-triggered gelation | nih.gov |

| Fmoc-3-F-Phe | 23,300 | pH-triggered gelation | nih.gov |

| Fmoc-4-F-Phe | 7,300 | pH-triggered gelation | nih.gov |

| Fmoc-F5-Phe | 3,200 | pH-triggered gelation, noted as unstable | nih.gov |

| Fmoc-FFK/Fmoc-FF (1/10 w/w) | 9,800 | Solvent switch method | mdpi.com |

| Fmoc-FFK/Fmoc-FF (1/20 w/w) | 9,412 | Solvent switch method | mdpi.com |

The data illustrates that even subtle changes to the chemical structure, such as the position of a fluorine atom on the phenyl ring, can significantly alter the mechanical properties of the resulting hydrogel nih.gov. Therefore, while the principles of rheological characterization are general, the specific mechanical properties of a hydrogel formed from this compound would need to be determined experimentally. Such studies would be crucial for understanding its potential for various applications and for tailoring its properties to meet specific requirements.

Future Research Directions and Overarching Challenges

Innovations in Protecting Group Chemistries for Orthogonality and Mild Cleavage

The cornerstone of modern peptide synthesis lies in the strategic use of protecting groups that can be selectively removed without affecting other protected functionalities, a concept known as orthogonality. The Fmoc/Boc protection scheme is a classic example of this principle, with the base-labile Fmoc group and the acid-labile Boc group allowing for differential deprotection.

Future innovations in this area are geared towards the development of new protecting groups that offer even greater orthogonality and can be cleaved under milder conditions. This is particularly important for the synthesis of sensitive or highly modified peptides where harsh acidic or basic treatments can lead to side reactions or degradation of the final product. Research is focused on photolabile protecting groups, which can be removed with light at specific wavelengths, offering precise spatial and temporal control over deprotection. Additionally, enzyme-cleavable protecting groups are being explored to introduce an even higher level of specificity and mildness to the deprotection process.

For a compound like Fmoc-P(NH-Boc)-L-Phe-OH, the development of alternative protecting groups for either the alpha-amino or the side-chain amino group could expand its utility. For instance, a protecting group that is removable under neutral conditions via a specific chemical trigger would provide an additional layer of orthogonality, enabling more complex synthetic strategies.

| Protecting Group Class | Cleavage Condition | Advantages |

| Fmoc | Base (e.g., Piperidine) | Well-established, UV-detectable |

| Boc | Acid (e.g., TFA) | Stable to a wide range of reagents |

| Photolabile | Light (Specific Wavelength) | High spatial and temporal control |

| Enzyme-cleavable | Specific Enzymes | Extremely mild and specific |

Advancements in Chemoenzymatic Synthesis for Complex Analogs

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, presents a promising avenue for the production of complex peptide analogs. Enzymes can catalyze reactions with high stereoselectivity and under mild, environmentally friendly conditions, often eliminating the need for extensive protecting group strategies.

The application of chemoenzymatic methods to the synthesis of peptides containing unnatural amino acids like p-(NH2)-L-phenylalanine is an active area of research. Phenylalanine ammonia lyases (PALs), for example, have been investigated for the synthesis of phenylalanine derivatives. nih.govfrontiersin.org Future advancements will likely involve the engineering of enzymes with altered substrate specificities to accept more complex building blocks, potentially even those already bearing protecting groups.

A significant challenge in this field is the development of robust and scalable enzymatic processes. This includes enzyme immobilization to improve reusability and stability, as well as the optimization of reaction conditions to maximize yield and purity. The integration of enzymatic steps into traditional solid-phase peptide synthesis (SPPS) workflows could streamline the synthesis of complex peptides incorporating specialized residues like this compound.

Computational Chemistry and Molecular Modeling in Design and Mechanism Elucidation

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods can provide valuable insights into reaction mechanisms, predict the properties of molecules, and guide the design of new synthetic strategies.

In the context of this compound, computational studies can be employed to:

Model Deprotection Mechanisms: Density Functional Theory (DFT) calculations can elucidate the precise mechanisms of Fmoc and Boc group cleavage, helping to optimize reaction conditions and minimize side reactions.

Predict Peptide Conformations: Molecular dynamics (MD) simulations can predict the conformational preferences of peptides containing this modified amino acid, which is crucial for understanding their biological activity. springernature.com

Design Novel Protecting Groups: Computational screening can accelerate the discovery of new protecting groups with desired properties, such as enhanced stability or milder cleavage conditions.

The challenges in this area lie in the accuracy of the computational models and the computational cost of the simulations, especially for large and flexible peptide systems. frontiersin.org Continued development of more accurate force fields and more efficient simulation algorithms will be crucial for realizing the full potential of computational chemistry in peptide science.

Challenges in Scalable Synthesis and Purification for Specialized Research Applications

The transition from laboratory-scale synthesis to the production of larger quantities of specialized amino acids like this compound presents significant challenges. Solid-phase peptide synthesis (SPPS), while highly effective for small-scale synthesis, can be difficult and costly to scale up. Issues such as reagent consumption, solvent waste, and the physical properties of the solid support become more pronounced at larger scales. gappeptides.com

Future research in this area will focus on the development of more efficient and sustainable synthetic methods, such as liquid-phase peptide synthesis (LPPS) and alternative solid supports that are better suited for large-scale production. Innovations in purification techniques, including novel chromatographic media and orthogonal purification strategies, will also be critical for making these valuable research compounds more accessible and affordable. americanpeptidesociety.org

| Challenge | Potential Solutions |

| Scalable Synthesis | Liquid-Phase Peptide Synthesis (LPPS), improved solid supports, flow chemistry |

| Purification | Advanced chromatographic techniques, orthogonal purification methods |

| Cost | More efficient synthetic routes, reusable reagents and catalysts |

| Environmental Impact | Greener solvents, enzymatic synthesis |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Fmoc-P(NH-Boc)-L-Phe-OH in solid-phase peptide synthesis (SPPS)?